molecular formula C11H15NO3 B13156885 5-(3-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde

5-(3-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13156885
M. Wt: 209.24 g/mol
InChI Key: IKVOUTFCSYKSGK-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde: is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol This compound is characterized by the presence of a furan ring substituted with a piperidine moiety, which includes a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux in acetic acid . This method yields the desired compound in good to high yields and short reaction times.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating complex molecules.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    5-Hydroxymethylfurfural: A furan derivative with similar reactivity but different functional groups.

    2,5-Furandicarboxylic Acid: Another furan derivative used in polymer production.

    2,5-Bis(hydroxymethyl)furan: A compound with similar hydroxyl functionality.

Uniqueness: 5-(3-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a piperidine ring and a furan ring in its structure.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(3-hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-11(14)5-2-6-12(8-11)10-4-3-9(7-13)15-10/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

IKVOUTFCSYKSGK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C2=CC=C(O2)C=O)O

Origin of Product

United States

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